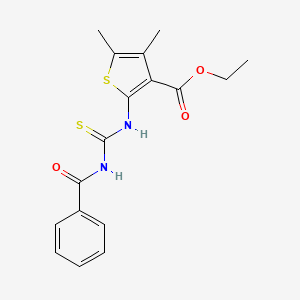
N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a benzimidazole ring through a carbohydrazide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be catalyzed by acids or bases and conducted at temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasound irradiation. These techniques can significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. Additionally, the benzimidazole ring can interact with various biological pathways, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N’-(2-(Trifluoromethyl)benzylidene)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a benzimidazole ring.
4-Methoxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: This compound has a methoxy group and a benzohydrazide moiety, making it structurally similar but with different functional groups.
Uniqueness
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H11F3N4O |
|---|---|
Peso molecular |
332.28 g/mol |
Nombre IUPAC |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-2-1-3-11(12)8-22-23-15(24)10-5-6-13-14(7-10)21-9-20-13/h1-9H,(H,20,21)(H,23,24)/b22-8+ |
Clave InChI |
SPRHSYINNXTBMX-GZIVZEMBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)



